2-(cinnamylsulfanyl)-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
2-(cinnamylsulfanyl)-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H20N2OS2 and its molecular weight is 368.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from adding methyl groups to histones, thereby disrupting the normal function of the enzyme. This disruption can lead to changes in gene expression, affecting the growth and survival of cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to the reactivation of genes that were previously silenced, potentially affecting various downstream cellular processes .
Pharmacokinetics
The compound’s activity against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has demonstrated antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It has been shown to induce apoptosis (programmed cell death) in these cells in a concentration-dependent manner and inhibit their migration .
Biochemical Analysis
Biochemical Properties
The compound 2-(cinnamylthio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Cellular Effects
The compound has been shown to have potent antitumor activity against the human pulmonary carcinoma cell line A549 . Several of the target compounds exhibited moderate antitumor activity .
Molecular Mechanism
Based on molecular docking studies, it has been suggested that the compound may inhibit the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways .
Properties
IUPAC Name |
3-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-22-19(23)17-15-11-5-6-12-16(15)25-18(17)21-20(22)24-13-7-10-14-8-3-2-4-9-14/h2-4,7-10H,5-6,11-13H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFINDOETCRHGZ-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC=CC3=CC=CC=C3)SC4=C2CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1SC/C=C/C3=CC=CC=C3)SC4=C2CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315695-48-8 |
Source
|
Record name | 2-(CINNAMYLTHIO)-3-ME-5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4(3H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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